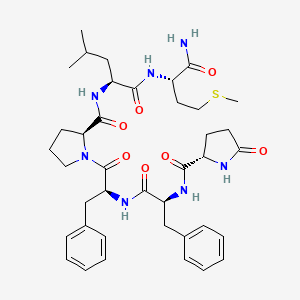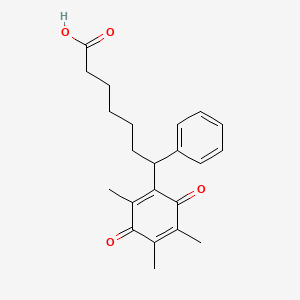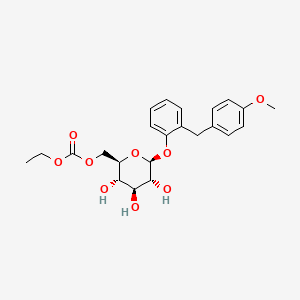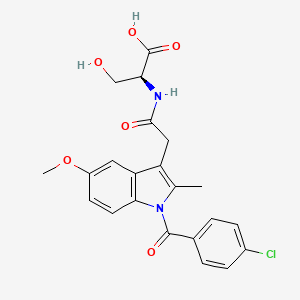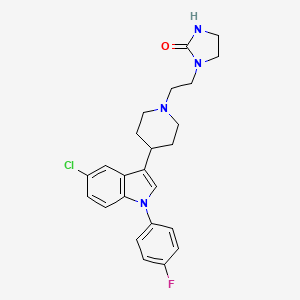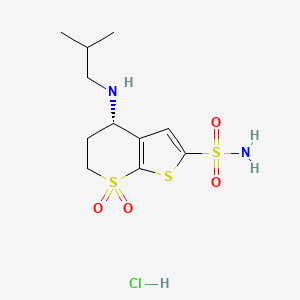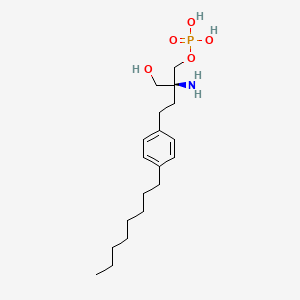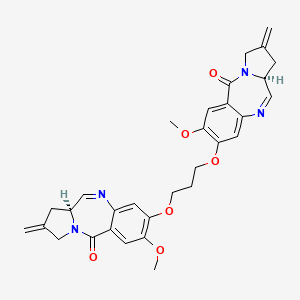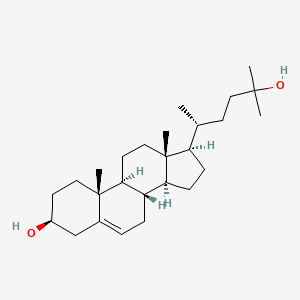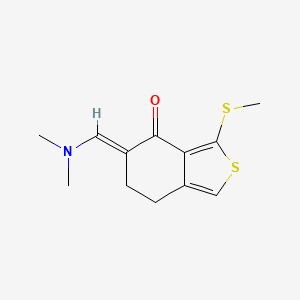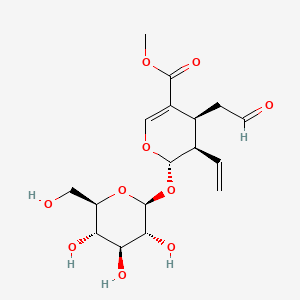
Secologanin
Overview
Description
Secologanin is a secoiridoid monoterpene synthesized from geranyl pyrophosphate in the mevalonate pathway . It is a key intermediate in the biosynthesis of most indole, cinchona, ipecacuanha, and pyrroloquinoline alkaloids, as well as of simple monoterpene alkaloids .
Synthesis Analysis
This compound is synthesized from loganin through the action of the enzyme this compound synthase . The functional characterization and regulation of this compound synthase have been studied in depth, particularly in relation to the biosynthesis of camptothecin .Molecular Structure Analysis
This compound has a molecular formula of C17H24O10 . It comprises an open reading frame of 1566 bp in length .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, this compound synthase (cytochrome P450 isoform CYP72A1) catalyzes the oxidative cleavage of loganin into this compound .Physical And Chemical Properties Analysis
This compound has a molecular weight of 388.37 g/mol . It is a solid substance that is used for research purposes .Scientific Research Applications
Enzymatic Role and Biosynthesis
Secologanin synthase, catalyzing the transformation of loganin into this compound, functions as a cytochrome P450 enzyme. This process, crucial for this compound synthesis, highlights the enzyme's specificity for loganin and the necessity of NADPH and oxygen, demonstrating the biochemical pathway's complexity and specificity (Yamamoto et al., 2001).
Contributions to Diversity-Oriented Synthesis
Research has exploited this compound's unique structural features for diversity-oriented synthesis, leading to the discovery of novel pseudo-natural alkaloids with potential neuroprotective and antimalarial activities. This approach underscores this compound's utility in generating bioactive compounds through green chemistry (Zhu et al., 2021).
Gene Expression and Regulation
Investigations into the spatial distribution and hormonal regulation of genes involved in this compound biosynthesis reveal complex regulation mechanisms. These studies provide insights into the synthesis of this compound and its integration into larger metabolic pathways, emphasizing the role of intercellular and intracellular coordination in alkaloid biosynthesis (Oudin et al., 2007).
Subcellular Organization and Transport
Research on the subcellular organization of this compound biosynthesis has elucidated the compartmentalization of its synthesis process. Identification of specific glucosyltransferases and their role in this compound biosynthesis in Madagascar periwinkle highlights the intricate cellular machinery governing this compound production and its subsequent transport for alkaloid biosynthesis (Asada et al., 2013).
Mechanism of Action
Target of Action
Secologanin primarily targets the enzymes involved in the biosynthesis of bioactive compounds such as ipecac and terpene indole alkaloids . One of the key enzymes it interacts with is this compound synthase , a cytochrome P450 involved in camptothecin biosynthesis .
Mode of Action
This compound interacts with its target enzymes to facilitate the production of bioactive compounds. For instance, it is formed from loganin through the action of the enzyme this compound synthase . This interaction results in changes at the molecular level, leading to the production of other compounds.
Biochemical Pathways
This compound is synthesized from geranyl pyrophosphate in the mevalonate pathway . It is part of the complex network of pathways involved in the biosynthesis of bioactive compounds . After its formation, this compound proceeds with dopamine or tryptamine to form ipecac and terpene indole alkaloids, respectively .
Result of Action
The action of this compound results in the production of bioactive compounds. For example, it is transformed into more than 3000 natural products in nature . The formation of these compounds is crucial for various biological activities, including anti-cancerous effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the expression of this compound synthase, a key enzyme in this compound’s action, can be modulated by different stress-related components . This suggests that environmental stressors can potentially influence the action, efficacy, and stability of this compound.
Future Directions
Recent advances in synthetic biology tools have facilitated the engineering of living organisms to manufacture plant natural products like secologanin . A this compound-based diversity-oriented synthesis (DOS) strategy for novel pseudo-natural alkaloids has been developed, which could lead to the discovery of antimalarial and highly potent neuroprotective skeletons .
properties
IUPAC Name |
methyl (2S,3R,4S)-3-ethenyl-4-(2-oxoethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O10/c1-3-8-9(4-5-18)10(15(23)24-2)7-25-16(8)27-17-14(22)13(21)12(20)11(6-19)26-17/h3,5,7-9,11-14,16-17,19-22H,1,4,6H2,2H3/t8-,9+,11-,12-,13+,14-,16+,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKKDSFETGLMSB-NRZPKYKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C(C1CC=O)C=C)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@@H]([C@@H]1CC=O)C=C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30941033 | |
| Record name | Methyl (2S,3R,4S)-2-(beta-D-glucopyranosyloxy)-4-(2-oxoethyl)-3-vinyl-3,4-dihydro-2H-pyran-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30941033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19351-63-4 | |
| Record name | Secologanin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19351-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Secologanin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019351634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (2S,3R,4S)-2-(beta-D-glucopyranosyloxy)-4-(2-oxoethyl)-3-vinyl-3,4-dihydro-2H-pyran-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30941033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Secologanin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NK7B26K93T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Secologanin and why is it important?
A1: this compound is a monoterpene glucoside that acts as a crucial biosynthetic intermediate in the formation of numerous monoterpenoid indole alkaloids (MIAs) [, ]. These alkaloids encompass a diverse group of over 2000 natural products, many of which possess significant biological activity and are utilized as pharmaceuticals [, , ]. One notable example is the anticancer drug vincristine, derived from the dimeric MIA leurocristine [].
Q2: How does this compound contribute to MIA biosynthesis?
A2: this compound provides the monoterpene moiety during MIA biosynthesis []. The pathway often begins with the condensation of this compound with tryptamine, catalyzed by the enzyme strictosidine synthase (STR) [, , ]. This reaction yields strictosidine, a central precursor in the biosynthesis of many MIAs, including catharanthine and vindoline, which ultimately lead to the formation of the anticancer agents vinblastine and vincristine [, ].
Q3: What is the role of Strictosidine Synthase (STR) in relation to this compound?
A3: Strictosidine Synthase (STR) is a key enzyme that catalyzes the stereoselective condensation of this compound with tryptamine to form strictosidine [, , ]. This reaction represents the first committed step in the biosynthesis of many MIAs []. STR exhibits high substrate specificity for both this compound and tryptamine [, ].
Q4: Where does this compound biosynthesis occur within the plant?
A4: In Catharanthus roseus, a model plant for MIA biosynthesis, this compound biosynthesis is compartmentalized. Early steps occur in specialized internal phloem-associated parenchyma (IPAP) cells, while final elaboration takes place in leaf epidermal cells [, ]. This spatial organization necessitates the intercellular transport of pathway intermediates, including this compound [].
Q5: What are the implications of this compound transport within the plant?
A5: The transport of this compound and its precursors between different cell types is crucial for efficient MIA biosynthesis []. Recent studies have identified specific transporters, belonging to the Nitrate/Peptide (NPF) transporter family, responsible for the translocation of iridoid glucosides, including this compound, across cellular membranes []. These transporters play a vital role in maintaining the metabolic flux required for MIA production.
Q6: Have any this compound transporters been identified?
A6: Yes, research has identified several Catharanthus roseus NPF transporters (CrNPFs) capable of transporting this compound and other iridoid glucosides []. Specifically, CrNPF2.4, CrNPF2.5, and CrNPF2.6 have been shown to import 7-deoxyloganic acid, loganic acid, loganin, and this compound into Xenopus oocytes []. These findings suggest a complex transport network for these intermediates within the plant.
Q7: Can you describe the molecular structure of this compound?
A7: this compound possesses a unique structure featuring a glucose moiety attached to a secoiridoid aglycone [, ]. The aglycone portion contains a cyclopentane ring fused to a dihydropyran ring, with an aldehyde group and a methyl ester substituent.
Q8: What spectroscopic techniques are used to characterize this compound?
A8: Various spectroscopic techniques are employed to elucidate the structure of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) [, ]. 1H-NMR is particularly useful for quantifying this compound content in plant extracts, with the signal of H-9 serving as a reliable marker [].
Q9: Are there alternative methods for extracting and quantifying this compound?
A9: Researchers have explored different extraction methods for this compound, including ultrasonication with organic solvents, microwave-assisted extraction, and hot water extraction []. Ultrasonication with methanol has shown the highest yield for extracting this compound from plant material []. Quantitative analysis of this compound can be achieved using 1H-NMR, with gallic acid often employed as an internal standard [].
Q10: How stable is this compound under different conditions?
A10: this compound can undergo degradation under certain conditions. For instance, acidic conditions can lead to the cleavage of the acetal bond between the sugar and aglycone moieties []. Additionally, exposure to certain oxidizing agents can result in the formation of epoxides at the vinyl side chain or the β-alkoxyacrylate site [, ].
Q11: Has the reactivity of this compound been explored in synthetic chemistry?
A11: Yes, the inherent reactivity of this compound has been exploited in synthetic organic chemistry to access a wide range of natural products and their analogues [, , , , ]. For example, this compound has been utilized in the synthesis of heteroyohimbine alkaloid analogues, compounds with potential pharmacological applications [].
Q12: How does the structure of this compound influence its reactivity?
A12: The presence of multiple functional groups in this compound, including an aldehyde, a methyl ester, and a vinyl side chain, contributes to its diverse reactivity [, , , ]. The stereochemistry of this compound also plays a crucial role in determining the stereochemical outcome of reactions involving this molecule [, ].
Q13: Have there been any computational studies on this compound and its derivatives?
A13: Computational chemistry techniques, such as molecular dynamics (MD) simulations and quantum chemical calculations, have been employed to study this compound and its interactions with enzymes like strictosidine synthase [, ]. These studies provide valuable insights into the binding modes, reaction mechanisms, and catalytic activity of enzymes involved in MIA biosynthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



